5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Description
This compound is a heterocyclic hybrid molecule comprising a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a 1,2,3-triazole moiety. The triazole ring is further functionalized with a 3,5-dimethylphenyl group and a methyl group (positions 1 and 5, respectively). Its molecular formula is C₂₀H₁₈N₆O, with a molecular weight of 358.40 g/mol. The 1,2,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the triazole contributes to hydrogen bonding and π-π stacking interactions, making this compound a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-[1-(3,5-dimethylphenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-9-13(2)11-16(10-12)24-14(3)17(21-23-24)19-20-18(22-25-19)15-7-5-4-6-8-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDOSGBTCNNHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile oxide. This step usually requires the presence of a base and is conducted under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole-oxadiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a unique structure combining a triazole and an oxadiazole moiety. This structural configuration is pivotal for its biological activity. The presence of the triazole ring enhances the compound's ability to interact with biological targets, while the oxadiazole contributes to its stability and solubility.
Antimicrobial Properties
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial activity. The compound has been evaluated for its potential against various bacterial strains. For instance, studies indicate that 1,3,4-oxadiazole derivatives can demonstrate comparable antibacterial properties to established antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively documented. In vitro studies have reported that compounds similar to 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole exhibit cytotoxic effects against various cancer cell lines. For example, some derivatives have shown significant apoptosis induction in glioblastoma cells through DNA damage mechanisms .
Antidiabetic Effects
Recent investigations into the antidiabetic properties of oxadiazole derivatives suggest that they may lower glucose levels effectively in diabetic models. In vivo studies using Drosophila melanogaster have demonstrated that certain synthesized oxadiazoles can significantly reduce glucose levels and improve metabolic profiles .
Case Study 1: Antimicrobial Assessment
A study synthesized a series of oxadiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific compounds exhibited minimum inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
In vitro assays were conducted on various cancer cell lines using synthesized oxadiazoles. The results showed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Data Tables
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Comparable to antibiotics | Inhibition of cell wall synthesis |
| Anticancer | Significant apoptosis | Activation of apoptotic pathways |
| Antidiabetic | Lowers glucose levels | Improvement in metabolic profiles |
Mechanism of Action
The mechanism of action of 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole-Triazole Hybrids
- 5-[(3,5-Dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole (C₁₇H₁₆N₂O₂, MW 280.32 g/mol): This compound replaces the triazole-linked 3,5-dimethylphenyl group with a phenoxy-methyl substituent. The absence of the triazole ring reduces hydrogen-bonding capacity, resulting in a lower polar surface area (38.81 Ų vs. ~60 Ų for the target compound). Its logP (4.78) is slightly lower than the target compound’s predicted logP (~5.2), indicating reduced lipophilicity due to the ether linkage .
- 1-(3,5-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (C₁₉H₁₈N₆O₃, MW 378.39 g/mol): This analogue features a triazol-5-amine group and a 4-methylphenyl-substituted oxadiazole. The amine group enhances solubility (logSw ≈ -4.5) compared to the target compound’s methyl-substituted triazole (logSw ≈ -4.7).
Isostructural Compounds with Thiazole Cores
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4):
This thiazole-containing analogue shares a triazole-pyrazole-thiazole scaffold. The thiazole ring increases aromaticity and electron density compared to the oxadiazole, altering reactivity in electrophilic substitution reactions. Crystallographic data (triclinic, P̄1 symmetry) show planar molecular conformations, but the fluorophenyl substituent disrupts planarity, unlike the target compound’s dimethylphenyl group, which maintains coplanarity with the triazole .4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5):
Substituting chlorine with fluorine in Compound 4 reduces steric hindrance but increases electronegativity. The fluorine atoms enhance dipole-dipole interactions, leading to tighter crystal packing (density ~1.55 g/cm³) compared to the target compound’s dimethylphenyl group, which likely adopts looser packing due to steric bulk .
Research Implications
The dimethylphenyl and methyl groups on the triazole enhance steric protection against metabolic degradation compared to fluorophenyl-substituted analogues. However, the absence of polar groups (e.g., amine or fluorine) may limit aqueous solubility, necessitating formulation strategies for biomedical applications. Crystallographic studies using programs like SHELXL are critical for resolving conformational differences between these isostructural derivatives.
Biological Activity
The compound 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a member of the oxadiazole and triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and an oxadiazole moiety. The presence of these functional groups is significant for its biological activity.
Structural Formula
The structural representation can be summarized as follows:
- Triazole Ring : Contributes to the compound's reactivity and ability to interact with biological targets.
- Oxadiazole Moiety : Known for various pharmacological properties including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives with oxadiazole structures have been reported to have IC50 values in the sub-micromolar range against human leukemia and breast cancer cell lines .
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth.
- Apoptosis Induction : Flow cytometry assays have revealed that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and upregulation of p53 .
- Membrane Disruption : The interaction with microbial membranes suggests potential antimicrobial properties, making it a candidate for further investigation in treating infections .
Antimicrobial Activity
Compounds similar to 5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole have shown promising antimicrobial effects against various pathogens. The mechanism typically involves disrupting the integrity of microbial cell membranes, leading to cell death .
Study 1: Anticancer Efficacy
A study evaluated the effects of a related oxadiazole derivative on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The findings indicated that the compound exhibited dose-dependent cytotoxicity with an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent .
Study 2: Enzyme Inhibition
Another research focused on the inhibition of carbonic anhydrases (hCA IX and XII) by oxadiazole derivatives. The most active compounds demonstrated K_i values in the picomolar range, indicating strong inhibitory potential against these enzymes involved in tumor progression .
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12–2.78 | |
| Anticancer | U937 | 15.63 | |
| Enzyme Inhibition | hCA IX | 0.089 | |
| Enzyme Inhibition | hCA II | 0.75 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Interacts with enzyme active sites |
| Apoptosis Induction | Activates p53 and caspase pathways |
| Membrane Disruption | Compromises microbial cell integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
